molecular formula C22H20ClN3O2S B2361843 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 1114660-92-2

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2361843
CAS No.: 1114660-92-2
M. Wt: 425.93
InChI Key: ITZLTSSFYUXEIV-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
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Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes oxazole and quinazolinone moieties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 394.92 g/mol
  • CAS Number : 1015859-04-7
  • IUPAC Name : this compound

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Compounds like this one are being investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular processes, particularly those related to cancer progression and angiogenesis.

The mechanism of action for this compound is primarily through the inhibition of specific protein kinases and enzymes that regulate cell signaling pathways. This inhibition can lead to:

  • Reduced Cell Proliferation : By blocking pathways essential for cell division.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

In Vitro Studies

  • Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For example, studies showed a reduction in viability by over 50% at concentrations above 10 µM against breast and colon cancer cell lines.
  • Mechanistic Studies : Further investigations into the cellular mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating its potential role as an apoptosis inducer.

In Vivo Studies

Research conducted on animal models has shown promising results regarding the pharmacokinetics and bioavailability of the compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
Study TypeModel TypeResult
In VitroBreast Cancer Cells>50% viability reduction at 10 µM
In VitroColon Cancer CellsDose-dependent apoptosis induction
In VivoXenograft ModelsSignificant tumor size reduction

Pharmacological Profile

The pharmacological profile indicates that this compound interacts with several biological targets:

  • Tyrosine Kinases : Acts as a modulator for kinases involved in angiogenesis.
  • CYP450 Enzymes : Exhibits inhibitory effects on certain CYP450 enzymes, which may influence drug metabolism.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)25-22(26)29-13-19-14(2)28-20(24-19)15-8-10-16(23)11-9-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLTSSFYUXEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.